Acetyldialuric acid azine
Description
Acetyldialuric acid azine (systematic name: 1,2-bis(acetyldialuryl)hydrazine) is a nitrogen-containing heterocyclic compound derived from dialuric acid, a reduction product of alloxan. Its structure comprises two acetyldialuryl moieties linked via a hydrazine bridge. This compound is notable for its synthesis through condensation reactions, forming crystalline derivatives with distinct thermal properties. Early studies highlight its decomposition temperature of 127°C and its role as a precursor for synthesizing hydrazine-based derivatives .
Properties
CAS No. |
40598-49-0 |
|---|---|
Molecular Formula |
C12H12N6O8 |
Molecular Weight |
368.26 g/mol |
IUPAC Name |
[2-[(5-acetyloxy-4,6-dioxo-1,3-diazinan-2-ylidene)hydrazinylidene]-4,6-dioxo-1,3-diazinan-5-yl] acetate |
InChI |
InChI=1S/C12H12N6O8/c1-3(19)25-5-7(21)13-11(14-8(5)22)17-18-12-15-9(23)6(10(24)16-12)26-4(2)20/h5-6H,1-2H3,(H2,13,14,17,21,22)(H2,15,16,18,23,24) |
InChI Key |
UHKZSBFSEUDQIU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1C(=O)NC(=NN=C2NC(=O)C(C(=O)N2)OC(=O)C)NC1=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Acetyldialuric acid azine can be synthesized through the condensation of acetyldialuric acid with hydrazine derivatives. The reaction typically involves nucleophilic attack at the carbon in the 2-position of the acetyldialuric acid . The reaction conditions often require a weakly acidic or neutral medium to facilitate the condensation process .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of hydrazine hydrate and acetyldialuric acid under controlled conditions to ensure high yield and purity. The process may involve steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Acetyldialuric acid azine undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The azine functional group can participate in nucleophilic substitution reactions, where nucleophiles replace leaving groups attached to the carbon atoms.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the azine group.
Condensation Reactions: The azine group can form condensation products with various carbonyl compounds.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include hydrazine derivatives, aldehydes, and ketones. Reaction conditions often involve the use of solvents such as acetonitrile or dimethyl sulfoxide (DMSO) and may require catalysts to enhance reaction rates .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, condensation reactions with aldehydes or ketones can yield various azine derivatives with different substituents on the nitrogen atoms .
Scientific Research Applications
Acetyldialuric acid azine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of acetyldialuric acid azine involves its interaction with molecular targets through the azine functional group. The compound can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The nucleophilic nature of the azine group allows it to participate in reactions with electrophilic centers in biological molecules, potentially inhibiting enzyme activity or altering protein function .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Acetyldialuric acid azine belongs to the azine family, characterized by hydrazine-linked aromatic systems. Below is a detailed comparison with analogous compounds, focusing on structural features, physicochemical properties, and reactivity.
Cinnamylidenepyruvic Acid Hydrazone Azine
- Structure : Aromatic cinnamylidene substituents attached to a pyruvic acid backbone via hydrazone linkages.
- Properties: Decomposes at 125°C, forming an impure azine derivative. Upon reduction, it yields α-hydrazino-β-phenyl-n-hexoic acid (m.p. 157°C), indicating lower thermal stability compared to this compound .
- Reactivity: Forms non-crystalline methyl and ethyl ester hydrochlorides, unlike the acetylated derivatives of this compound, which exhibit crystallinity .
Benzoyl Derivative of this compound (Bz₂)
- Structure : Benzoyl groups replace acetyl groups in the parent compound.
- Properties : Melting point of 65°C, significantly lower than the acetylated form (127°C), suggesting reduced intermolecular hydrogen bonding due to bulkier benzoyl substituents .
- Applications: Limited crystallinity restricts its utility in pharmaceutical synthesis compared to the acetylated variant.
α-Nitrosohydrazino-β-phenyl-n-hexoic Acid Derivatives
- Structure : Nitroso and phenyl groups appended to a hexoic acid backbone.
- Properties: Forms silver salts with a melting point of 111–112°C, indicative of moderate thermal stability. Reduction yields α-amino-β-phenyl-n-hexoic acid (m.p. 233–236°C), showcasing higher decomposition resistance than this compound .
Data Table: Key Physicochemical Properties
| Compound | Melting Point (°C) | Decomposition Temp. (°C) | Crystallinity | Key Functional Groups |
|---|---|---|---|---|
| This compound (Ac₂) | 127 | 127 (decomp.) | High | Acetyl, hydrazine |
| Benzoyl Derivative (Bz₂) | 65 | N/A | Low | Benzoyl, hydrazine |
| Cinnamylidenepyruvic Acid Hydrazone Azine | 125 (decomp.) | 125 | Moderate | Cinnamylidene, hydrazone |
| α-Nitrosohydrazino Acid Ag Salt | 111–112 | N/A | Moderate | Nitroso, phenyl, carboxyl |
Research Findings and Limitations
- Synthetic Utility : this compound’s crystallinity and defined decomposition profile make it preferable for controlled syntheses of hydrazine derivatives, unlike its benzoyl counterpart .
- Thermal Stability : The acetyl group enhances thermal stability compared to cinnamylidene-based azines, likely due to stronger hydrogen-bonding networks .
- Current studies are confined to mid-20th-century synthetic chemistry literature .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
